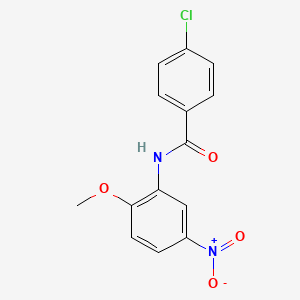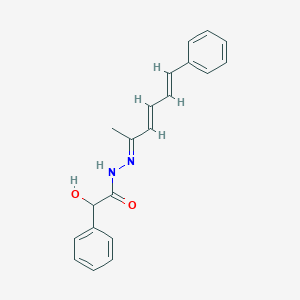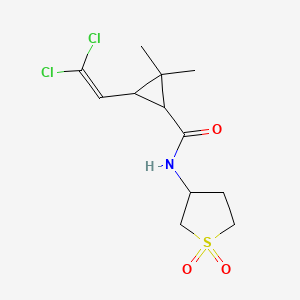![molecular formula C13H15FN2O B3860816 1-[4-(4-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B3860816.png)
1-[4-(4-fluorophenoxy)butyl]-1H-imidazole
Descripción general
Descripción
1-[4-(4-fluorophenoxy)butyl]-1H-imidazole, also known as Fluorofenidone, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor of the TGF-β/Smad signaling pathway, which has been implicated in various physiological and pathological processes.
Mecanismo De Acción
1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene exerts its effects by inhibiting the TGF-β/Smad signaling pathway. TGF-β is a cytokine that plays a critical role in various physiological and pathological processes, including fibrosis, inflammation, and cancer. When TGF-β binds to its receptor, it activates downstream signaling pathways, including the Smad pathway. 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene inhibits the phosphorylation and activation of Smad2/3, leading to a decrease in the expression of pro-fibrotic genes and a reduction in fibrosis.
Biochemical and physiological effects:
In addition to its anti-fibrotic effects, 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene has been shown to have other biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, particularly in lung and breast cancer. Additionally, 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene has been shown to reduce inflammation and oxidative stress in various organs, including the liver and kidney.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene in lab experiments is its specificity for the TGF-β/Smad signaling pathway. This allows researchers to selectively target this pathway and study its effects on various physiological processes. Additionally, 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene has been shown to be relatively safe and well-tolerated in animal studies, with few adverse effects reported.
One limitation of using 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals. Additionally, 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene. One area of interest is its potential use in the treatment of various fibrotic diseases, including pulmonary fibrosis, liver fibrosis, and kidney fibrosis. Additionally, 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene may have applications in the treatment of cancer, particularly in combination with other anti-cancer agents. Finally, further research is needed to elucidate the precise mechanisms of action of 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene and to identify potential side effects or limitations of its use.
Aplicaciones Científicas De Investigación
1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene has been used in various scientific research studies, particularly in the field of fibrosis. It has been shown to inhibit the proliferation and migration of fibroblasts, which are involved in the formation of scar tissue and fibrosis. Additionally, 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene has been found to reduce the expression of TGF-β and other pro-fibrotic cytokines, leading to a decrease in fibrosis in various organs.
Propiedades
IUPAC Name |
1-[4-(4-fluorophenoxy)butyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-12-3-5-13(6-4-12)17-10-2-1-8-16-9-7-15-11-16/h3-7,9,11H,1-2,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHZIRDMVYIXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCN2C=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B3860744.png)

![3-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3860763.png)
![7-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B3860764.png)
![2-(1-naphthyl)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B3860765.png)
![2-(4-chlorophenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3860772.png)


![methyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860800.png)
![(4-chlorophenyl){1-[(2E)-4-methyl-2-pentenoyl]-3-piperidinyl}methanone](/img/structure/B3860806.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3860810.png)
![N-benzyl-N-{2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3860817.png)